molecular formula C22H24N4O3S2 B2508590 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide CAS No. 361479-36-9

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Cat. No. B2508590
CAS RN: 361479-36-9
M. Wt: 456.58
InChI Key: MNTADZLHURWNIQ-UHFFFAOYSA-N
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Description

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a chemical entity that appears to be related to a class of compounds known for their pharmacological activities. The structure of the compound suggests that it may have potential biological activities, possibly as an analgesic or anti-inflammatory agent, as indicated by the activities of similar compounds in the literature.

Synthesis Analysis

The synthesis of related compounds, such as N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, involves the reaction of aminopyridines with an imidazolide precursor. The presence of a sulfo group can significantly alter the reactivity and may prevent acylation of sterically hindered amines, as seen in the synthesis of 2-amino-6-methylpyridine derivatives . The synthesis process is likely to involve careful consideration of the steric and electronic effects of the substituents to achieve the desired product.

Molecular Structure Analysis

The molecular structure of related benzothiazine derivatives has been elucidated using 1H-NMR spectroscopy and X-ray diffraction analysis. These techniques have revealed that the carbonyl and sulfo groups can occupy different positions relative to the benzothiazine bicycle, affecting the compound's biological activity . The spatial arrangement of the benzothiazine and pyridine rings is crucial for the pharmacological properties of these molecules.

Chemical Reactions Analysis

The chemical reactivity of the compound is not directly discussed in the provided papers. However, based on the structure-activity relationship of similar compounds, it can be inferred that the electrophilic attack likely occurs at the ring nitrogen of the aminopyridines during the synthesis. The sulfo group's presence may introduce steric hindrance, influencing the course of the reaction and the final product's properties .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide are not explicitly provided, related compounds have demonstrated varying degrees of analgesic and anti-inflammatory activities. These activities are directly dependent on the mutual arrangement of the benzothiazine and pyridine fragments, suggesting that the conformation of these groups is essential for the compound's efficacy . The synthesis and structure-activity relationship of similar sulfonamides, such as 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, have been explored as inhibitors of cyclin-dependent kinase 5 (cdk5), indicating the potential for diverse biological activities .

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds related to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide have been synthesized for various biological activities. For instance, derivatives of 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide demonstrated proapoptotic activity on melanoma cell lines, indicating potential as anticancer agents (Ö. Yılmaz et al., 2015).

Anticancer Properties

  • Research on Co(II) complexes of similar sulfonamide compounds has shown potential in vitro cytotoxicity against human breast cancer cell lines, suggesting a role in cancer treatment research (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Antimalarial and COVID-19 Applications

  • Sulfonamides, closely related to the chemical structure , have been investigated for their antimalarial properties and potential utility against COVID-19. Theoretical calculations and molecular docking studies have been conducted to understand their reactivity and effectiveness (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Polymeric Applications

  • Related sulfonamide derivatives have been explored for their use in polymer science. For example, research on fluorinated polyamides containing pyridine and sulfone moieties suggests applications in creating materials with specific properties like low dielectric constants and high thermal stability (Xiao-Ling Liu et al., 2013).

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-15-10-16(2)13-26(12-15)31(28,29)19-7-5-17(6-8-19)21(27)25-22-24-20(14-30-22)18-4-3-9-23-11-18/h3-9,11,14-16H,10,12-13H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTADZLHURWNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

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